2-((4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-N-(4-fluorophenyl)acetamide

Description

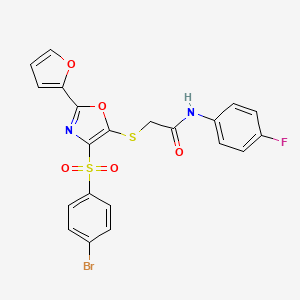

The compound 2-((4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-N-(4-fluorophenyl)acetamide (hereafter referred to as Compound A) is a heterocyclic acetamide derivative with a molecular weight of 553.5 g/mol. Its structure features:

- A 4-bromophenylsulfonyl group at position 4 of the oxazole ring.

- A furan-2-yl substituent at position 2 of the oxazole.

- A thioether linkage connecting the oxazole to the acetamide backbone.

- A 4-fluorophenyl group as the terminal amide substituent.

This architecture confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition (e.g., VEGFR-2, IMPDH) and anti-inflammatory therapies .

Properties

IUPAC Name |

2-[[4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14BrFN2O5S2/c22-13-3-9-16(10-4-13)32(27,28)20-21(30-19(25-20)17-2-1-11-29-17)31-12-18(26)24-15-7-5-14(23)6-8-15/h1-11H,12H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYBIHGQFYANPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=C(O2)SCC(=O)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14BrFN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-N-(4-fluorophenyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features several functional groups, including a bromophenyl , sulfonyl , furan , and oxazole moiety, which contribute to its unique chemical properties. The presence of these groups is critical for its biological activity, particularly in interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been observed:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thus alleviating pain and inflammation.

- Antimicrobial Activity : Similar compounds in the oxazole class have demonstrated antibacterial properties. The sulfone group is known to enhance the antibacterial efficacy against various pathogens, including resistant strains.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Analgesic Activity : Studies using animal models have shown that derivatives of this compound exhibit significant analgesic effects. For instance, in writhing tests and hot plate tests, compounds with similar structures have shown reduced pain responses, suggesting potential applications in pain management .

- Anti-inflammatory Properties : Due to its mechanism of COX inhibition, this compound may serve as an effective anti-inflammatory agent. It has been compared favorably against established anti-inflammatory drugs like celecoxib in terms of efficacy .

- Cytotoxicity : Preliminary studies indicate that certain derivatives possess low cytotoxicity, making them suitable candidates for further development as therapeutic agents .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds:

- A study published in ChemMedChem explored the synthesis of oxazol derivatives with sulfone groups and assessed their analgesic activities. The findings highlighted that specific modifications could enhance their effectiveness against pain-related targets .

- Another investigation examined the acute toxicity and histopathological effects of newly synthesized oxazolones containing similar moieties. Results indicated that these compounds did not exhibit significant toxic effects in vivo, supporting their safety for further pharmacological exploration .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a lead compound in drug development due to its biological activities:

- Antimicrobial Activity : Research indicates that derivatives containing furan and oxazole groups exhibit significant antimicrobial properties. For example, studies have demonstrated efficacy against drug-resistant bacteria like Acinetobacter baumannii with a Minimum Inhibitory Concentration (MIC) of 12 µg/mL for this compound.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Acinetobacter baumannii | 12 µg/mL |

| Similar Compound | Escherichia coli | 15 µg/mL |

- Mechanism of Action : The compound interacts with bacterial enzymes, inhibiting growth through specific binding interactions.

Biochemical Assays

It can be utilized in biochemical assays to study enzyme interactions and cellular processes, providing insights into metabolic pathways and potential therapeutic targets.

Materials Science

The unique combination of functional groups allows for its application in the development of advanced materials. It can serve as a building block in organic synthesis for creating polymers and coatings with enhanced properties.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various derivatives of compounds similar to this one against resistant strains of bacteria. The findings highlighted the significant potential of these compounds in treating infections caused by resistant pathogens .

Case Study 2: Synthesis Optimization

Research focusing on optimizing the synthesis conditions for this compound revealed that adjusting reaction parameters could enhance yield and purity. Techniques such as continuous flow synthesis were explored to improve scalability for industrial applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Oxazole vs. Triazole Derivatives

- Compound B (): N-(4-Bromophenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Replaces the oxazole core with a 1,2,4-triazole ring. However, the ethyl group at position 4 reduces aromaticity, which may lower metabolic stability compared to Compound A’s oxazole .

Oxazole vs. Benzothiazole Derivatives

- Compound C (): 2-((4-(4-Bromophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide Features a pyrimidine-thioacetamide backbone fused to a nitrobenzothiazole. Compound A’s furan and fluorophenyl groups provide a balance of lipophilicity and electronic modulation absent in Compound C .

Substituent Variations

Bromophenylsulfonyl vs. Phenoxyphenyl

- Compound D (, Entry 24): 2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide Substitutes the bromophenylsulfonyl group with a phenoxyphenyl moiety. The sulfonyl group in Compound A enhances solubility in polar solvents (logP = 5.4 vs. ~6.0 for phenoxyphenyl analogs) and may improve binding to sulfonylurea receptors .

Fluorophenyl vs. Methoxyphenyl

- Compound E (): 2-((4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide sulfate Replaces the 4-fluorophenyl group with a 2-methoxyphenyl. However, the 4-fluoro substituent in Compound A offers superior membrane permeability due to its smaller size and electronegativity .

Anti-Exudative Activity

- Compound F (): 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). Compound A’s bromophenylsulfonyl group may enhance COX-2 selectivity, reducing gastrointestinal toxicity risks associated with non-selective NSAIDs like diclofenac .

Anticancer Potential

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 2-((4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-N-(4-fluorophenyl)acetamide, and what are the critical reaction conditions?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Oxazole Core Formation : Cyclocondensation of a brominated sulfonyl precursor with furan-2-carbaldehyde under acidic conditions (e.g., H₂SO₄) to form the oxazole ring .

Thioether Linkage : Reaction of the oxazole intermediate with thioglycolic acid derivatives in the presence of coupling agents like EDCI/HOBt to introduce the thioether group .

Acetamide Functionalization : Final coupling of the thiolated intermediate with 4-fluoroaniline using DCC as a dehydrating agent .

- Key Conditions : Use anhydrous solvents (DMF, DCM), controlled temperatures (0–60°C), and inert atmospheres to prevent oxidation of the thioether group .

Q. How is the structural integrity of this compound confirmed, and what spectroscopic techniques are prioritized?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm the oxazole ring (δ 8.1–8.3 ppm for aromatic protons), sulfonyl group (downfield shifts due to electron withdrawal), and thioacetamide linkage (δ 3.8–4.2 ppm for -S-CH₂-) .

- IR Spectroscopy : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and amide C=O stretches (~1680 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₁H₁₅BrFN₂O₄S₂) with <2 ppm error .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

- Methodological Answer :

- Solubility : Limited aqueous solubility (<0.1 mg/mL) necessitates DMSO or DMF as stock solvents for biological assays .

- Stability : Sensitive to strong acids/bases (pH <3 or >10), requiring neutral buffer systems during in vitro studies .

- LogP : Predicted ~3.5 (via ChemDraw), suggesting moderate membrane permeability for cellular uptake assays .

Advanced Research Questions

Q. What is the hypothesized mechanism of action for this compound in pharmacological studies, and how can target engagement be validated?

- Methodological Answer :

- Target Hypothesis : The sulfonyl and fluorophenyl groups suggest potential kinase or protease inhibition. Molecular docking (e.g., AutoDock Vina) can predict binding to ATP pockets or catalytic sites .

- Validation :

Enzyme Inhibition Assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .

Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by observing thermal stabilization of putative proteins in lysates treated with the compound .

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

- Methodological Answer :

- Core Modifications : Replace the furan-2-yl group with other heterocycles (e.g., thiophene) to assess impact on potency .

- Substituent Analysis : Systematically vary the 4-bromophenyl sulfonyl group to electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups and correlate with activity .

- In Silico Tools : Use QSAR models (e.g., Schrödinger’s QikProp) to predict bioavailability and toxicity early in derivative design .

Q. What computational strategies are recommended for studying interactions between this compound and biological macromolecules?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess conformational changes in target proteins .

- Electrostatic Potential Mapping : Visualize charge distribution (via UCSF Chimera) to identify regions prone to hydrogen bonding or hydrophobic interactions .

- Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding affinities and prioritize derivatives for synthesis .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24 hrs) with HPLC monitoring to identify degradation products .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds (>200°C typical for sulfonamides) .

- Storage Recommendations : Lyophilize and store at -20°C under argon to prevent thioether oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.